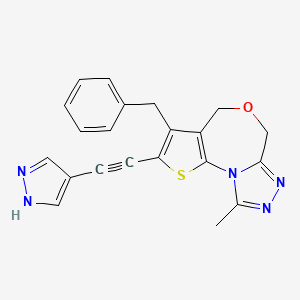

Desmethyl-QCA276

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H17N5OS |

|---|---|

分子量 |

387.5 g/mol |

IUPAC 名称 |

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |

InChI |

InChI=1S/C21H17N5OS/c1-14-24-25-20-13-27-12-18-17(9-15-5-3-2-4-6-15)19(28-21(18)26(14)20)8-7-16-10-22-23-11-16/h2-6,10-11H,9,12-13H2,1H3,(H,22,23) |

InChI 键 |

ZTDJXVBUQNJGQF-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CNN=C4)CC5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Desmethyl-QCA276

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-QCA276 has emerged as a critical component in the development of next-generation therapeutics targeting the Bromodomain and Extra-Terminal (BET) family of proteins. It serves as the high-affinity binding moiety for BET proteins within a sophisticated class of molecules known as Proteolysis Targeting Chimeras (PROTACs). Specifically, this compound is the core BET-binding "warhead" of the highly potent PROTAC degrader, QCA570.[1][2][3][4][5][6][7][8][9] This document provides an in-depth technical overview of the mechanism of action of this compound, contextualized within its role in the QCA570 PROTAC, and supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A BET-Targeting Warhead for Protein Degradation

This compound is a derivative of the potent BET inhibitor, QCA276.[1][2][3][6] Its primary mechanism of action is to selectively bind to the bromodomains of BET proteins, which include BRD2, BRD3, and BRD4.[7] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription, and their dysregulation is implicated in various cancers and inflammatory diseases.

In the context of a PROTAC such as QCA570, this compound is chemically linked to a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2][3] This bifunctional nature of the PROTAC allows for the recruitment of the E3 ligase to the BET protein target. The resulting ternary complex of BET-PROTAC-E3 ligase facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. This induced degradation leads to a profound and sustained depletion of BET proteins within the cell, a more robust and durable outcome than simple inhibition.

The design of the PROTAC leverages the high-affinity binding of this compound to BET bromodomains. The parent compound, QCA276, from which this compound is derived, demonstrates low nanomolar binding affinity for multiple BET bromodomains.[7] The demethylation of QCA276 at the 1-methyl-1H-pyrazole group provides a strategic point for the attachment of the linker to the E3 ligase ligand, a position that is solvent-exposed and does not interfere with its binding to the BET bromodomain.[7]

Quantitative Data: Binding Affinities of the Parent Compound QCA276

While direct binding affinity data for this compound is not extensively published, the binding characteristics of its immediate precursor, QCA276, provide a robust proxy for its engagement with BET bromodomains. The structural difference between the two molecules is minimal and at a position not expected to significantly impact binding affinity. The following table summarizes the binding affinities of QCA276 for various BET bromodomains as determined by Fluorescence Polarization (FP) assays.

| Target Protein | Bromodomain | Ki (nM) | IC50 (nM) |

| BRD4 | BD1 | 2.3 ± 1.0 | 10 ± 3 |

| BD2 | 18.5 ± 2.5 | - | |

| BRD2 | BD1 | 1.7 ± 0.5 | - |

| BD2 | 8.5 ± 1.5 | - | |

| BRD3 | BD1 | 2.5 ± 0.8 | - |

| BD2 | 6.5 ± 1.2 | - |

Data sourced from Qin C, et al. J Med Chem. 2018 Aug 9;61(15):6685-6704.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the PROTAC involving this compound and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound-based PROTACs.

Fluorescence Polarization (FP) Binding Assay for BET Bromodomains

This assay is employed to determine the binding affinity (Ki) of compounds to isolated BET bromodomain proteins.

Materials:

-

Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4; BD1 and BD2 domains)

-

Fluorescently labeled tracer (e.g., a known BET inhibitor conjugated to a fluorophore)

-

Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT

-

This compound or parent compound QCA276

-

384-well, low-volume, black microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., QCA276) in DMSO, followed by a further dilution in the assay buffer.

-

Assay Plate Setup: To each well of the microplate, add:

-

Test compound at various concentrations.

-

Recombinant BET bromodomain protein at a fixed concentration (e.g., 5-10 nM).

-

Fluorescent tracer at a fixed concentration (e.g., 2-5 nM).

-

Assay buffer to reach the final volume.

-

-

Controls:

-

Positive Control (Maximum Polarization): Wells containing bromodomain protein and tracer without the test compound.

-

Negative Control (Minimum Polarization): Wells containing only the tracer in the assay buffer.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: The IC50 values are determined by fitting the polarization data to a four-parameter logistic equation. The Ki values are then calculated using the Cheng-Prusoff equation.

Western Blot Analysis of BET Protein Degradation

This method is used to quantify the reduction in cellular BET protein levels following treatment with a this compound-based PROTAC.

Materials:

-

Human cancer cell lines (e.g., RS4;11, MV4;11)

-

Cell culture medium and supplements

-

This compound-based PROTAC (e.g., QCA570)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere or reach a suitable density.

-

Treat the cells with a serial dilution of the PROTAC or DMSO vehicle for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.

-

Conclusion

This compound is a pivotal molecular entity that functions as a high-affinity warhead for targeting BET proteins. Its incorporation into PROTACs like QCA570 transforms it from a simple inhibitor to a potent degrader of these key epigenetic regulators. The mechanism of action, driven by the induced proximity of BET proteins to the E3 ligase machinery, offers a powerful and durable therapeutic strategy. A thorough understanding of its binding characteristics and the downstream cellular consequences, as elucidated by the experimental protocols outlined herein, is essential for the continued development and optimization of this promising class of targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Desmethyl-QCA276: A Core Component for Potent BET Protein Degraders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Within this field, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have been identified as key therapeutic targets in oncology and inflammation. This technical guide focuses on Desmethyl-QCA276, a critical chemical moiety used in the construction of potent BET-targeting PROTACs. This compound is a derivative of the potent BET inhibitor QCA276 and serves as the warhead for engaging BET proteins within the PROTAC architecture.[1] This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols required for its evaluation as a component of a BET protein degrader.

Data Presentation: Quantitative Analysis of this compound-Based Degraders

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce efficient degradation of the target protein. The following tables summarize the key quantitative data for the parent BET inhibitor QCA276 and a highly potent PROTAC, QCA570, which utilizes QCA276 as its BET-binding component. This data is representative of the performance expected from PROTACs constructed using this compound.

| Compound | Target Bromodomain | Binding Affinity (Ki, nM) | Assay Type |

| QCA276 | BRD2 BD1 | 1.7 ± 0.1 | Fluorescence Polarization |

| BRD2 BD2 | 8.5 ± 0.8 | Fluorescence Polarization | |

| BRD3 BD1 | 2.5 ± 0.9 | Fluorescence Polarization | |

| BRD3 BD2 | 6.5 | Fluorescence Polarization | |

| BRD4 BD1 | 2.3 | Fluorescence Polarization | |

| BRD4 BD2 | 18.5 | Fluorescence Polarization |

Table 1: Binding affinities of the parent BET inhibitor QCA276 to various BET bromodomains. This data highlights the potent and pan-BET inhibitory nature of the QCA276 scaffold.

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Assay |

| Representative PROTAC (e.g., NC-1) | Mino | 2.2 | 97 | Western Blot |

| Representative PROTAC (e.g., a KRAS degrader) | NCI-H358 | ~30 (CRBN-based) | >90 | Western Blot |

| Representative PROTAC (e.g., a KRAS degrader) | NCI-H358 | ~100 (VHL-based) | >90 | Western Blot |

Table 2: Degradation performance of representative PROTACs in various cell lines. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.[2][3] This data illustrates the potent degradation capabilities of PROTACs.

Experimental Protocols

Synthesis of this compound

While a direct protocol for this compound is not explicitly detailed in the reviewed literature, its synthesis can be inferred from the synthesis of its parent compound, QCA276. The key difference is the use of a starting material that lacks the methyl group on the pyrazole (B372694) ring.

Proposed Synthesis Route:

The synthesis of QCA276 involves a Sonogashira coupling between an ethynyl-pyrazole derivative and a halogenated 1,4-oxazepine (B8637140) core.[4] To synthesize this compound, the same synthetic strategy would be employed, but starting with an unmethylated ethynyl-pyrazole.

General Reaction Scheme:

-

Synthesis of the 1,4-Oxazepine Core: This multi-step synthesis typically starts from commercially available precursors and involves cyclization to form the oxazepine ring system, followed by halogenation at a suitable position for subsequent coupling.

-

Synthesis of the Ethynyl-Pyrazole Moiety (Unmethylated): This would involve the synthesis of a pyrazole ring with a terminal alkyne group.

-

Sonogashira Coupling: The halogenated 1,4-oxazepine core is coupled with the unmethylated ethynyl-pyrazole in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques (e.g., column chromatography).

Characterization of Binding Affinity

This assay measures the binding of this compound (or a PROTAC containing it) to BET bromodomains.

Materials:

-

Purified recombinant BET bromodomain proteins (e.g., BRD4(BD1), BRD4(BD2)).

-

A fluorescently labeled tracer that binds to the BET bromodomain (e.g., a fluorescently tagged JQ1 analog).

-

This compound or the PROTAC of interest.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Protocol:

-

Tracer and Protein Titration: To determine the optimal concentrations, first titrate the BET bromodomain against a fixed concentration of the fluorescent tracer to determine the Kd of the tracer and the protein concentration that gives an adequate signal window (typically >100 mP).[5]

-

Competition Assay:

-

Prepare a solution of the BET bromodomain and the fluorescent tracer at their predetermined optimal concentrations in the assay buffer.

-

Prepare serial dilutions of this compound or the test PROTAC.

-

In the microplate, add the BET bromodomain/tracer solution to wells containing the serially diluted test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified recombinant BET bromodomain protein.

-

This compound or the PROTAC of interest.

-

Dialysis buffer (the protein and ligand must be in the exact same buffer to minimize heats of dilution).

-

An isothermal titration calorimeter.

Protocol:

-

Sample Preparation:

-

Dialyze the purified BET bromodomain extensively against the chosen ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dissolve the this compound or PROTAC in the final dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the BET bromodomain solution into the sample cell of the calorimeter.

-

Load the this compound or PROTAC solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections). A typical experiment consists of an initial small injection followed by a series of larger, equally spaced injections.

-

Initiate the titration.

-

-

Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Assessment of Protein Degradation (Western Blot)

This is the standard method to quantify the reduction of cellular BET protein levels following PROTAC treatment.

Materials:

-

Cancer cell line of interest (e.g., a leukemia cell line like MV4;11).

-

Cell culture medium and supplements.

-

PROTAC synthesized from this compound.

-

DMSO (vehicle control).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-BRD4, anti-BRD3, anti-BRD2, and a loading control like anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

An imaging system for chemiluminescence detection.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare serial dilutions of the PROTAC in fresh culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Treat the cells with the PROTAC dilutions for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BET protein band intensity to the loading control for each sample.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

-

Mandatory Visualization

Caption: Experimental workflow for developing a this compound-based PROTAC.

Caption: Mechanism of action for a this compound-based PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

The Role of Desmethyl-QCA276 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This technical guide delves into the core of a specific and potent component in the PROTAC arsenal: Desmethyl-QCA276.

This compound serves as a high-affinity warhead for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are critical regulators of gene transcription and are implicated in a variety of cancers.[1] As a derivative of the potent BET inhibitor QCA276, this compound provides the crucial targeting function within a PROTAC molecule.[1] Its structure incorporates an alkyne group, rendering it an ideal building block for the modular synthesis of PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1] This guide will provide an in-depth overview of the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the application of this compound in the development of novel BET-targeting protein degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC incorporating the this compound warhead operates by inducing the proximity of a BET protein to an E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation. This process can be broken down into several key steps, as illustrated in the signaling pathway below.

First, the this compound moiety of the PROTAC binds to the bromodomain of a target BET protein (e.g., BRD4). Simultaneously, the other end of the PROTAC, which is appended with an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) to recruit Cereblon), binds to its respective E3 ligase. This results in the formation of a ternary complex, bringing the BET protein and the E3 ligase into close proximity.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BET protein. This polyubiquitination serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome then unfolds and degrades the polyubiquitinated BET protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional BET protein molecules.

Caption: Signaling pathway of BET protein degradation mediated by a this compound-based PROTAC.

Quantitative Data: Binding Affinity

The efficacy of a PROTAC is intrinsically linked to the binding affinity of its warhead for the target protein. While direct binding data for this compound is not extensively published, the binding affinities of its parent compound, QCA276, provide a strong indication of its potent and specific interaction with the bromodomains of BET proteins. The following table summarizes the reported binding affinities (Ki in nM) of QCA276 for the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4.[2]

| Target Protein | Bromodomain | Binding Affinity (Ki, nM) |

| BRD2 | BD1 | 1.7 |

| BRD2 | BD2 | 8.5 |

| BRD3 | BD1 | 2.5 |

| BRD3 | BD2 | 6.5 |

| BRD4 | BD1 | 2.3[1] |

| BRD4 | BD2 | 18.5 |

Experimental Protocols

The development and characterization of PROTACs containing this compound involve a series of key experiments to confirm their synthesis, ability to induce protein degradation, and functional consequences in cells. The following are detailed methodologies for these essential assays.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-functionalized linker-E3 ligase ligand moiety to the alkyne group of this compound.

Materials:

-

This compound

-

Azide-functionalized linker-E3 ligase ligand (e.g., Azido-PEG-Pomalidomide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Nitrogen gas

-

Reaction vial

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized linker-E3 ligase ligand in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 50 mM stock solution of THPTA in DMSO/water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a clean reaction vial, add this compound (1 equivalent).

-

Add the azide-functionalized linker-E3 ligase ligand (1.1 equivalents).

-

Add a sufficient volume of DMSO to achieve a final reaction concentration of approximately 1-10 mM.

-

Degas the solution by bubbling with nitrogen gas for 10-15 minutes to remove oxygen.

-

-

Catalyst Addition:

-

In a separate microcentrifuge tube, premix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents).

-

Add the copper/ligand premix to the reaction vial.

-

-

Reaction Initiation:

-

Add the freshly prepared sodium ascorbate solution (1 equivalent) to the reaction mixture. This reduces Cu(II) to the active Cu(I) species, initiating the cycloaddition.

-

-

Reaction and Monitoring:

-

Seal the reaction vial and stir the mixture at room temperature. Protect the reaction from light.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

-

-

Purification:

-

Upon completion, purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

-

Lyophilize the pure fractions to yield the final product as a solid.

-

Caption: Experimental workflow for the synthesis and validation of a this compound-based PROTAC.

Western Blot for BET Protein Degradation

This protocol is used to quantify the degradation of BET proteins in cells treated with a this compound-based PROTAC.

Materials:

-

Cancer cell line expressing BET proteins (e.g., MV4-11, RS4;11)

-

Complete cell culture medium

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target BET proteins and a loading control overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensity for each protein and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration).

-

Cell Viability Assay

This protocol assesses the effect of BET protein degradation on cell proliferation and viability.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in complete medium.

-

Remove the old medium from the plate and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

Viability Measurement (example with MTT):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value (half-maximal inhibitory concentration) using non-linear regression analysis.

-

Conclusion

This compound represents a critical tool in the development of targeted protein degraders for the BET family of proteins. Its high binding affinity for BET bromodomains, coupled with its suitability for modular PROTAC synthesis via click chemistry, makes it an attractive warhead for creating potent and selective degraders. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound-based PROTACs. As research in targeted protein degradation continues to advance, the strategic application of well-defined chemical tools like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

A Technical Guide to Desmethyl-QCA276 for the Synthesis of BRD4-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native protein degradation machinery for the selective elimination of disease-causing proteins.[1][2] The bromodomain and extra-terminal domain (BET) protein BRD4 is a critical epigenetic reader and a high-priority therapeutic target in oncology and inflammatory diseases.[3][4] This technical guide provides an in-depth overview of Desmethyl-QCA276, a derivative of the potent BET inhibitor QCA276, for the synthesis of PROTACs aimed at degrading BRD4. While this compound is a specialized chemical moiety for PROTAC construction, this document will draw upon the well-characterized parent compound, QCA276, to detail binding characteristics, synthetic strategies, and essential experimental protocols for the development and evaluation of novel BRD4-degrading PROTACs.

Introduction to BRD4 and PROTAC Technology

BRD4: A Key Epigenetic Regulator

BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene transcription by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[4][5] This interaction facilitates the recruitment of transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes such as c-Myc.[3] The inactivation or degradation of BRD4 has been shown to inhibit cancer development, making it a compelling target for therapeutic intervention.[3] BRD4 is also implicated in various signaling pathways, including NFκB, JAK/STAT3, and Jagged1/Notch1 signaling.[5][6][7]

PROTACs: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules composed of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][8] By bringing the POI and an E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][9] This catalytic, event-driven mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[2][4]

This compound: A Ligand for BRD4-Targeting PROTACs

This compound is a chemical moiety based on QCA276, a potent BET inhibitor.[10][11] QCA276 itself demonstrates high affinity for the bromodomains of multiple BET proteins.[12] this compound is specifically designed for PROTAC synthesis, incorporating a reactive group, such as an alkyne, to facilitate "click chemistry" for conjugation to a linker and E3 ligase ligand.[10]

Binding Affinity of the Parent Compound: QCA276

Understanding the binding characteristics of QCA276 is crucial for designing effective PROTACs. QCA276 binds potently to the bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[12] The high affinity of the parent compound suggests that this compound-based PROTACs can effectively engage BRD4.

| Protein Domain | Ki (nM)[12] | Kd (nM)[13] |

| BRD2 BD1 | 1.7 | 120 ± 19 |

| BRD2 BD2 | 8.5 | N/A |

| BRD3 BD1 | 2.5 | 110 ± 10 |

| BRD3 BD2 | 6.5 | N/A |

| BRD4 BD1 | 2.3 | 110 ± 8.7 |

| BRD4 BD2 | 18.5 | 200 ± 19 |

Synthesis and Design of this compound-Based PROTACs

The synthesis of a this compound-based PROTAC involves a modular approach, connecting the BRD4-binding moiety to an E3 ligase ligand via a chemical linker.[14][15]

General Synthetic Strategy

A common strategy for synthesizing these PROTACs is through a convergent synthesis, where the this compound moiety, the linker, and the E3 ligase ligand are prepared separately and then coupled in the final steps.[16][17] The presence of an alkyne group on this compound makes it amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[10]

Key Components

-

BRD4 Ligand: this compound

-

E3 Ligase Ligand: Common choices include derivatives of thalidomide (B1683933) (e.g., pomalidomide, lenalidomide) to recruit the Cereblon (CRBN) E3 ligase, or ligands for the von Hippel-Lindau (VHL) E3 ligase.[4][18]

-

Linker: The linker's length and composition are critical for optimal ternary complex formation and can influence the PROTAC's solubility, permeability, and degradation efficiency.[15][19] Polyethylene glycol (PEG) and alkyl chains are common linker components.[9]

Experimental Protocols

Synthesis of a Representative this compound PROTAC

This protocol outlines a general approach for synthesizing a PROTAC using this compound and a pomalidomide-derived azide (B81097) linker via CuAAC.

Materials:

-

This compound (with terminal alkyne)

-

Azide-functionalized linker-pomalidomide conjugate

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMF/H2O)

Procedure:

-

Dissolve this compound and the azide-linker-pomalidomide in a suitable solvent mixture like DMF/H2O.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of CuSO4.

-

Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

-

Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

Western Blot for BRD4 Degradation

This is a standard method to quantify the degradation of BRD4 in cells treated with a PROTAC.

Procedure:

-

Seed cells (e.g., MV4-11, RS4;11) in appropriate culture plates and allow them to adhere overnight.[18][20]

-

Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[19]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like GAPDH or α-tubulin to normalize the results.[19]

Cell Viability Assay

To assess the functional consequence of BRD4 degradation, cell viability can be measured.

Procedure:

-

Seed cells in 96-well plates.

-

Treat with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[20]

-

Add a viability reagent such as CellTiter-Glo® or MTT.

-

Measure luminescence or absorbance according to the manufacturer's protocol.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Data Presentation: Expected Outcomes for a Potent BRD4 PROTAC

The following table summarizes hypothetical yet realistic data for a successful this compound-based PROTAC, which we will call "DP-01". This data is based on reported values for other potent BRD4 degraders.[4][18]

| Compound | Target(s) | E3 Ligase | DC50 (MV4-11 cells) | Dmax (MV4-11 cells) | Cell Viability IC50 (MV4-11 cells) |

| DP-01 | BRD4 | CRBN | < 1 nM | > 95% | < 10 nM |

| QCA276 (Inhibitor) | BRD2/3/4 | N/A | No Degradation | N/A | ~50 nM |

| Negative Control | BRD4 | N/A | No Degradation | N/A | > 10 µM |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Visualizing Key Processes and Pathways

BRD4's Role in Transcription

Caption: BRD4 recognizes acetylated histones and recruits P-TEFb to activate transcription.

PROTAC Mechanism of Action

Caption: A PROTAC forms a ternary complex to induce ubiquitination and degradation of BRD4.

Experimental Workflow for PROTAC Evaluation

Caption: A streamlined workflow for the synthesis and cellular evaluation of PROTACs.

Conclusion

This compound serves as a valuable chemical tool for the construction of potent and effective BRD4-targeting PROTACs. By leveraging the high binding affinity of its parent compound, QCA276, and the modularity of PROTAC design, researchers can develop novel degraders with the potential for therapeutic application. The detailed protocols and structured workflow provided in this guide offer a solid foundation for the synthesis, characterization, and optimization of this compound-based PROTACs in the pursuit of innovative treatments for cancer and other diseases.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. QCA276 | BET inhibitor | Probechem Biochemicals [probechem.com]

- 12. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Genesis of a Potent BET Degrader: A Technical Guide to the Discovery and Development of Desmethyl-QCA276

For Immediate Release

A deep dive into the molecular strategy and experimental validation of Desmethyl-QCA276, a key building block for the highly potent Proteolysis Targeting Chimera (PROTAC), QCA570.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of this compound. This molecule serves as a critical component in the synthesis of advanced PROTACs aimed at the degradation of Bromodomain and Extra-Terminal (BET) family proteins, which are significant targets in oncology.

Introduction: The Rationale for this compound

The development of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes such as c-MYC, making them attractive targets for cancer therapy.

The parent compound, QCA276, is a potent inhibitor of BET proteins. Modeling of QCA276 in complex with the BRD4 bromodomain 1 (BD1) revealed that its 1-methyl-1H-pyrazole group is exposed to the solvent.[1] This observation was key to its selection as a scaffold for a PROTAC. To functionalize QCA276 for conjugation with an E3 ligase ligand, the methyl group was replaced with a terminal alkyne, creating this compound. This modification provides a reactive handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," enabling its linkage to an azide-modified E3 ligase ligand to form a PROTAC.

Synthesis and Characterization

The generation of this compound is a multi-step process starting from precursors to the core[2][3]oxazepine ring system. While the detailed synthesis and characterization data for this compound are found within the supporting information of the primary literature, the general strategy involves the synthesis of the QCA276 core followed by demethylation and introduction of the terminal alkyne.

Standard characterization techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of this compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Quantitative Data: Binding Affinities and Biological Activity

The binding affinity of the parent BET inhibitor, QCA276, and the degradation potency of the resulting PROTAC, QCA570, have been quantified through various assays.

Table 1: Binding Affinities of QCA276 for BET Bromodomains

| Compound | Target Bromodomain | Ki (nM) |

| QCA276 | BRD4 BD1 | 2.3 ± 1.0 |

| QCA276 | BRD2 BD1 | 1.7 |

| QCA276 | BRD3 BD1 | 2.5 |

| QCA276 | BRD2 BD2 | 8.5 |

| QCA276 | BRD3 BD2 | 6.5 |

| QCA276 | BRD4 BD2 | 18.5 |

Data sourced from fluorescence polarization-based assays.[1]

Table 2: In Vitro Activity of QCA276 and QCA570

| Compound | Assay | Cell Line | IC50 (nM) |

| QCA276 | Cell Growth Inhibition | MV4;11 | 55.8 |

| QCA276 | Cell Growth Inhibition | MOLM-13 | 207.3 |

| QCA276 | Cell Growth Inhibition | RS4;11 | 173.4 |

| QCA570 | Cell Growth Inhibition | MV4;11 | 0.0083 |

| QCA570 | Cell Growth Inhibition | MOLM-13 | 0.062 |

| QCA570 | Cell Growth Inhibition | RS4;11 | 0.032 |

Cell viability assessed after 96 hours of treatment.

Table 3: Protein Degradation Potency of QCA570

| Compound | Target Protein | Cell Line | DC50 (nM) |

| QCA570 | BRD4 | Bladder Cancer Cells | ~1 |

DC50 represents the concentration for 50% degradation of the target protein.[3]

Experimental Protocols

Synthesis of a this compound-based PROTAC (QCA570) via Click Chemistry

The conjugation of this compound to an azide-functionalized Cereblon (CRBN) E3 ligase ligand is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Protocol:

-

Reactant Preparation: Dissolve this compound (the alkyne-containing molecule) and the azide-modified CRBN ligand in a suitable solvent, such as a mixture of THF and water or DMSO.

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO4), and a reducing agent, such as sodium ascorbate. A copper-stabilizing ligand, for instance, tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is typically included to improve reaction efficiency and prevent catalyst oxidation.[4]

-

Reaction Execution: Add the copper catalyst solution to the mixture of the alkyne and azide. The reaction is typically stirred at room temperature.

-

Monitoring and Purification: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the PROTAC product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to BET bromodomains.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a fluorescently labeled probe that binds to the BET bromodomain.

-

Serially dilute the test compound (e.g., QCA276).

-

Prepare a constant concentration of the recombinant BET bromodomain protein in assay buffer.

-

-

Assay Plate Setup: In a microplate, combine the BET bromodomain protein, the fluorescent probe, and the various concentrations of the test compound. Include controls for minimum polarization (probe only) and maximum polarization (probe and protein without inhibitor).

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The decrease in polarization with increasing inhibitor concentration is used to calculate the IC50, which can then be converted to a Ki value.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

Protocol Outline:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., QCA570) and incubate for the desired period (e.g., 96 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[2][3][5]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis, then incubate at room temperature to stabilize the luminescent signal.[2][3][5]

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blot for Protein Degradation

This technique is used to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and time points. Harvest the cells and lyse them in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A loading control protein (e.g., GAPDH or α-Tubulin) should also be probed to ensure equal protein loading.[6][7]

Mechanism of Action and Signaling Pathways

This compound is a component of a PROTAC that hijacks the cell's own ubiquitin-proteasome system to degrade BET proteins.

Caption: PROTAC-mediated degradation of BRD4 protein.

The workflow begins with the PROTAC molecule simultaneously binding to the target BRD4 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

Caption: Overall workflow for development and evaluation.

This diagram illustrates the logical progression from the synthesis of the core molecules to the comprehensive biological evaluation of the final PROTAC.

Conclusion

This compound represents a successfully designed chemical tool for the creation of highly potent and efficacious BET-targeting PROTACs. Its development underscores the power of structure-guided design in medicinal chemistry. The alkyne functionality provides a versatile handle for click chemistry, enabling the modular assembly of PROTACs like QCA570, which has demonstrated picomolar efficacy in degrading BET proteins and inhibiting cancer cell growth. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of targeted protein degradation.

References

- 1. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]

- 3. ch.promega.com [ch.promega.com]

- 4. broadpharm.com [broadpharm.com]

- 5. promega.com [promega.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

Desmethyl-QCA276: Efficacy in Cancer Cell Lines - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-QCA276 is a key chemical intermediate primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as the Bromodomain and Extra-Terminal (BET) protein-binding moiety. While this compound itself is not typically evaluated as a standalone therapeutic agent, its efficacy is intrinsically linked to its parent compound, the BET inhibitor QCA276, and the highly potent PROTACs derived from it, such as QCA570. This guide provides a comprehensive overview of the effectiveness of these related compounds in various cancer cell lines, detailing the underlying mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action: From BET Inhibition to Targeted Degradation

This compound is a derivative of QCA276, a potent inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4) with a reported IC50 of 10 nM and a Ki of 2.3 nM.[1][2][3][4] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc.

The primary utility of this compound is in the construction of PROTACs. It contains an alkyne group, making it suitable for "click chemistry" to attach a linker and an E3 ligase ligand, such as a derivative of thalidomide (B1683933) that binds to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] The resulting PROTAC, for example QCA570, can simultaneously bind to a BET protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein. This targeted degradation approach offers a more profound and sustained inhibition of BET protein function compared to simple inhibition.[6][7][8]

Data Presentation: Efficacy in Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of the BET inhibitor QCA276 and the BET degrader QCA570 in various cancer cell lines.

Table 1: IC50 Values of QCA276 (BET Inhibitor) in Acute Leukemia Cell Lines [6]

| Cell Line | Cancer Type | IC50 (nM) |

| MV4;11 | Acute Myeloid Leukemia | 55.8 |

| MOLM-13 | Acute Myeloid Leukemia | 207.3 |

| RS4;11 | Acute Lymphoblastic Leukemia | 173.4 |

Table 2: IC50 Values of QCA570 (BET Degrader) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [9]

| Cell Line | IC50 (nM) |

| H1975 | ~1 |

| H157 | ~1 |

| Calu-1 | ~3 |

| H1650 | ~10 |

| A549 | ~20 |

| H226 | ~30 |

| H460 | ~30 |

| H522 | ~50 |

| H1299 | ~100 |

| EKVX | ~100 |

Experimental Protocols

Cell Viability and Growth Inhibition Assays

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Methodology (as described for QCA276 and QCA570):

-

Cell Culture: Cancer cell lines (e.g., MV4;11, MOLM-13, RS4;11 for acute leukemia; H1975, H157, etc. for NSCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][9]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., QCA276 or QCA570) or DMSO as a vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 96 hours for QCA276, 3 days for QCA570).[6][9]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay.[6][9] The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Degradation

Objective: To assess the degradation of target proteins (e.g., BRD2, BRD3, BRD4) following treatment with a PROTAC.

Methodology (as described for QCA570):

-

Cell Treatment: Cancer cells (e.g., RS4;11) are treated with the PROTAC (e.g., QCA570) at various concentrations and for different durations (e.g., 3 or 24 hours).[6]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (BRD2, BRD3, BRD4), as well as downstream effectors (e.g., c-Myc) and loading controls (e.g., GAPDH).[6]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] The intensity of the bands is quantified to determine the extent of protein degradation relative to the loading control.

Visualization of Pathways and Workflows

Signaling Pathway of BET Protein Action and Inhibition

Caption: BET protein signaling pathway and mechanisms of inhibition and degradation.

Experimental Workflow for PROTAC Efficacy Assessment

Caption: Workflow for assessing the efficacy of a PROTAC in cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. adooq.com [adooq.com]

- 4. QCA276 | BET inhibitor | Probechem Biochemicals [probechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Desmethyl-QCA276 in Pioneering Novel Leukemia Therapeutics: A Technical Guide to PROTAC-Mediated BET Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of the application of Desmethyl-QCA276 as a critical chemical moiety in the development of Proteolysis Targeting Chimeras (PROTACs) for leukemia research. Primarily targeting researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and pre-clinical evaluation of PROTACs derived from this molecule, with a focus on the highly potent BET degrader, QCA570.

Introduction: From BET Inhibition to Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are crucial epigenetic readers that regulate the transcription of key oncogenes, such as c-MYC. Their inhibition has been a promising strategy in cancer therapy, especially in hematological malignancies like acute myeloid leukemia (AML).[1][2] this compound is a derivative of QCA276, a potent BET inhibitor.[3][4] However, the therapeutic application of this compound lies not in its direct inhibitory function, but in its role as a cornerstone for building PROTACs.[3][4]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6] this compound serves as the BRD4-binding moiety in the synthesis of advanced PROTACs like QCA570.[3][7] These PROTACs link the BET-binding molecule to a ligand for an E3 ubiquitin ligase, such as cereblon, thereby marking the BET protein for degradation.[7] This approach offers a more profound and sustained suppression of BET protein function compared to simple inhibition.

Quantitative Data on PROTAC Efficacy in Leukemia Cell Lines

The efficacy of PROTACs derived from the QCA276 scaffold has been demonstrated across various leukemia cell lines. The data below summarizes the inhibitory concentrations (IC50) and binding affinities.

| Compound | Target | Assay | Value | Cell Line(s) | Reference |

| QCA276 | BET Proteins | IC50 | 10 nM | - | [8] |

| QCA276 | BRD4 BD1 | Ki | 2.3 nM | - | [7] |

| QCA276 | Cell Growth | IC50 | 55.8 nM | MV4;11 | [7] |

| QCA276 | Cell Growth | IC50 | 207.3 nM | MOLM-13 | [7] |

| QCA276 | Cell Growth | IC50 | 173.4 nM | RS4;11 | [7] |

| QCA570 | Cell Growth | IC50 | 8.3 pM | MV4;11 | [3] |

| QCA570 | Cell Growth | IC50 | 62 pM | MOLM-13 | [3] |

| QCA570 | Cell Growth | IC50 | 32 pM | RS4;11 | [3] |

| BETd-260 | Cell Growth | IC50 | 51 pM | RS4;11 | [9] |

| BETd-260 | Cell Growth | IC50 | 2.3 nM | MOLM-13 | [9] |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Caption: Mechanism of action of a BET-targeting PROTAC like QCA570.

Synthesis Workflow of a PROTAC from this compound

Caption: General workflow for synthesizing a PROTAC using this compound.

Experimental Workflow for Evaluating PROTACs in Leukemia Cells

Caption: Workflow for in vitro evaluation of PROTAC efficacy in leukemia cells.

Experimental Protocols

Synthesis of QCA570 from a this compound Precursor

This protocol is based on the synthesis scheme provided in the literature.[3] It involves a Sonogashira coupling followed by an amide bond formation to create the final PROTAC.

Step 1: Sonogashira Coupling to form the this compound core

-

Reactants: An appropriate iodo-substituted 1,4-oxazepine (B8637140) core and a terminal alkyne-containing pyrazole.

-

Catalyst and Reagents: PdCl2(PPh3)2, CuI, in a solvent mixture of THF and Et3N.

-

Procedure:

-

Dissolve the iodo-1,4-oxazepine in a mixture of THF and Et3N.

-

Add the terminal alkyne-pyrazole, PdCl2(PPh3)2, and CuI.

-

Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the this compound core.

-

Step 2: Amide coupling to form QCA570

-

Reactants: The this compound core with a carboxylic acid handle and a cereblon ligand with a free amine.

-

Coupling Agents: A standard peptide coupling reagent such as HATU or HOBt/EDC, and a base like DIPEA.

-

Procedure:

-

Dissolve the this compound carboxylic acid derivative in an anhydrous aprotic solvent (e.g., DMF).

-

Add the coupling agents (HATU/DIPEA or HOBt/EDC) and stir for a short period to activate the carboxylic acid.

-

Add the amine-functionalized cereblon ligand to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction and purify the final product, QCA570, by preparative HPLC.

-

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to evaluate BET degraders in leukemia cell lines.[7]

-

Materials:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13, RS4;11).

-

Appropriate cell culture medium and supplements.

-

96-well cell culture plates.

-

PROTAC of interest (e.g., QCA570) dissolved in DMSO.

-

Cell Counting Kit-8 (CCK-8) solution.

-

-

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

After 24 hours, add the desired concentrations of the PROTAC to the wells. Include wells with DMSO as a vehicle control.

-

Incubate the plate for 48-96 hours at 37°C and 5% CO2.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.[4]

-

Materials:

-

Leukemia cells.

-

6-well cell culture plates.

-

PROTAC of interest.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

1X Annexin V binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with the PROTAC or DMSO for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Western Blotting for BET Protein Degradation

This protocol details the procedure for assessing the degradation of BET proteins.[4]

-

Materials:

-

Leukemia cells.

-

PROTAC of interest.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies against BRD2, BRD3, BRD4, c-MYC, cleaved PARP, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection system.

-

-

Procedure:

-

After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Quantify band intensities to determine the extent of protein degradation.

-

Conclusion

This compound is a vital component in the synthesis of a new generation of anti-leukemia agents. The resulting PROTACs, such as QCA570, demonstrate picomolar efficacy in inducing the degradation of BET proteins, leading to potent inhibition of leukemia cell growth and induction of apoptosis. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to explore and develop this promising therapeutic strategy further. The continued investigation into PROTAC-mediated protein degradation holds significant potential for overcoming resistance to traditional inhibitors and improving outcomes for leukemia patients.

References

- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Strategic Importance of the Alkyne Moiety in Desmethyl-QCA276: A Technical Guide for Drug Development Professionals

An in-depth exploration of the functional and strategic significance of the terminal alkyne group in the BET inhibitor scaffold, Desmethyl-QCA276, for the development of targeted protein degraders.

Abstract

This compound, a derivative of the potent Bromodomain and Extra-Terminal (BET) inhibitor QCA276, has emerged as a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of a terminal alkyne group is the defining feature of this molecule, transforming it from a simple inhibitor into a versatile building block for the synthesis of heterobifunctional degraders. This technical guide delineates the multifaceted significance of this alkyne moiety, covering its role in enabling modular PROTAC synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its impact on target engagement, and the downstream signaling consequences of the resulting BET protein degradation. Detailed experimental protocols and quantitative data are provided to offer researchers and drug development professionals a comprehensive understanding of this compound's utility in modern drug discovery.

Introduction: The Rise of PROTACs and the Need for Modular Synthesis

The paradigm of small molecule drug discovery is shifting from occupancy-driven inhibition to event-driven pharmacology, exemplified by the rise of PROTACs. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two.

The modular nature of PROTACs necessitates efficient and versatile synthetic strategies. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of PROTAC development due to its high efficiency, specificity, and biocompatibility.[1][2] This is where the significance of this compound and its terminal alkyne group becomes paramount.

This compound is a potent ligand for the bromodomains of BET proteins, particularly BRD4.[3] The parent compound, QCA276, is a highly effective BET inhibitor with a reported IC50 of 10 nM and a Ki of 2.3 nM.[3] The "desmethyl" modification and the introduction of a terminal alkyne create a "warhead" that retains high-affinity binding to BRD4 while providing a chemical handle for facile conjugation to a linker-E3 ligase ligand moiety.

The Alkyne Group: A Gateway to PROTAC Synthesis

The primary and most significant role of the alkyne group in this compound is to serve as a reactive partner in the CuAAC reaction. This allows for the straightforward and efficient synthesis of a library of PROTACs with varying linkers and E3 ligase ligands, a critical step in optimizing degrader efficacy.

dot

Figure 1: PROTAC Synthesis Workflow using this compound.

Structure-Activity Relationship (SAR) and the Alkyne's Influence on Binding

While the primary role of the alkyne is for conjugation, its impact on the intrinsic binding affinity of this compound to BRD4 is a crucial consideration. The parent molecule, QCA276, demonstrates potent binding to BRD4.[4] The introduction of the small, linear alkyne group at a solvent-exposed position is designed to minimize steric hindrance and maintain this high-affinity interaction.[4]

Quantitative Data Summary

The following table summarizes the known quantitative data for the parent compound, QCA276. This data provides a baseline for the expected potency of the this compound warhead.

| Compound | Target | Assay | Value | Reference |

| QCA276 | BET Proteins | IC50 | 10 nM | [3][5] |

| QCA276 | BET Proteins | Ki | 2.3 nM | [3][5] |

| QCA276 | BRD4 BD1 | Ki | < 14 nM | [4] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the parent compound, QCA276, has been described.[4] The synthesis of this compound would likely follow a similar synthetic route, with the key difference being the use of a starting material that incorporates a terminal alkyne instead of the methyl group on the pyrazole (B372694) ring.

Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of this compound to an azide-functionalized linker-E3 ligase ligand.

Materials:

-

This compound

-

Azide-functionalized linker-E3 ligase ligand (e.g., a pomalidomide (B1683931) or VHL ligand derivative)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, dissolve equimolar amounts of this compound and the azide-functionalized linker-E3 ligase ligand in the chosen solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-